molecular formula C11H16ClNO2 B2877775 (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride CAS No. 197508-49-9

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride

Cat. No.: B2877775
CAS No.: 197508-49-9
M. Wt: 229.7
InChI Key: JJVFJKLPESJUDV-SBSPUUFOSA-N
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Description

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research

Mode of Action

As a proteomics research product

Biochemical Pathways

The compound is structurally related to 3,4-methylenedioxyphenylisopropylamine (MDA) analogs

Biological Activity

(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C11H16ClNO2
  • Molecular Weight : 229.7 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a phenyl ring with a methylenedioxy substituent and a butylamine functional group, which are crucial for its biological interactions. The methylenedioxy group is known to enhance the compound's pharmacological profile, suggesting potential neuroprotective and antioxidant properties.

Predicted Biological Activities

Computer-aided drug design methods have been employed to predict the biological activity of this compound. The predicted activities include:

  • Neuroprotective Effects : Potential to protect neuronal cells from damage.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
  • Binding Affinity : Interaction with various biological targets, which may lead to diverse pharmacological effects.

Synthesis Methods

Several synthesis routes have been established for producing this compound. These methods emphasize the importance of organic synthesis techniques and chiral resolution strategies. Common approaches include:

  • Reductive Alkylation : Utilizing 3,4-methylenedioxyphenylacetone and appropriate amines.
  • Chiral Resolution Techniques : To obtain the desired enantiomer.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals important insights into the unique biological activity of this compound. The following table summarizes notable analogs:

Compound NameStructural FeaturesUnique Aspects
3,4-MethylenedioxyamphetamineMethylenedioxy group + amineKnown psychoactive effects; used recreationally
1-(3,4-Methylenedioxyphenyl)-2-butanamineSimilar phenyl structurePotential antidepressant properties
1-(2-Methoxyphenyl)-2-butanamineMethoxy vs. methylenedioxy substitutionDifferent biological activity profile
4-MethylthioamphetamineThioether instead of methyleneDistinct pharmacological effects

The unique structural features of this compound contribute to its predicted neuroprotective and antioxidant properties, distinguishing it from other compounds that may exhibit more pronounced psychoactive or antimicrobial effects .

Case Studies and Research Findings

Research has demonstrated that compounds containing methylenedioxy groups often exhibit enhanced biological activities. For instance, studies on related compounds have shown that modifications in the para position of the phenyl moiety significantly impact their antifungal activities due to variations in electronegativity and lipophilicity .

Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVFJKLPESJUDV-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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